

# DCHP vs. Other Phthalates: A Toxicological Comparison for Researchers

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Compound of Interest		
Compound Name:	Dicyclohexyl phthalate	
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A comprehensive guide to the toxicological profiles of **Dicyclohexyl Phthalate** (DCHP) and other common phthalate esters, providing researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and insights into their mechanisms of action.

Phthalate esters, a class of synthetic chemicals widely used as plasticizers, have come under increasing scrutiny due to their potential adverse health effects. Among these, **Dicyclohexyl Phthalate** (DCHP) presents a unique toxicological profile compared to more commonly studied phthalates like Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Dibutyl phthalate (DBP). This guide offers an objective comparison of their toxicological properties, supported by experimental data, to inform research and development in toxicology and pharmacology.

## **Comparative Toxicity Data**

The following tables summarize key quantitative data on the acute, reproductive, and developmental toxicity of DCHP and other selected phthalate esters. These values provide a comparative basis for understanding their relative potencies and toxicological endpoints.

# **Table 1: Acute Oral Toxicity (LD50)**



Phthalate Ester	CAS Number	Species	Oral LD50 (mg/kg)	Reference
Dicyclohexyl Phthalate (DCHP)	84-61-7	Rat, Mouse	>3200	[1][2]
Di(2-ethylhexyl) phthalate (DEHP)	117-81-7	Rat	~25,000 - >50,000	[3][4]
Diisononyl 28553-12-0 Rat Phthalate (DINP)		Rat	>10,000	[5][6]
Di-n-butyl Phthalate (DBP)	84-74-2	Rat	>20,000	[7]

Summary: DCHP exhibits a higher acute oral toxicity (lower LD50 value) compared to high-molecular-weight phthalates like DEHP and DINP, although it is still considered to have low acute toxicity.

**Table 2: Reproductive and Developmental Toxicity** (NOAEL/LOAEL)



Phthalate Ester	Endpoint	Species	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
DCHP	Fetal growth retardation	Rat	-	750	[8]
Decreased anogenital distance (male fetuses)	Rat	<250	250	[8]	
DEHP	Reproductive malformation s (F1 & F2)	Rat	4.8	-	[9][10]
Testicular toxicity	Rat	-	10-20	[11][12]	
DINP	Systemic toxicity (liver effects)	Rat	15	152	[3]
Reproductive effects	Mouse	275	742 (decreased testes weight)	[6]	
Development al toxicity	Rat	500	1000 (skeletal/visc eral variations)	[6]	
DBP	Male reproductive development	Rat	50	100	[13]
Development al toxicity	Rat	50	-	[14]	_

Summary: DCHP demonstrates reproductive and developmental toxicity, particularly affecting male reproductive development at doses lower than those causing overt maternal toxicity.



When compared to other phthalates, the specific toxic endpoints and their potency vary. For instance, DEHP and DBP are well-documented for their anti-androgenic effects leading to "phthalate syndrome," while DINP's primary effects at lower doses are on the liver.[6][8][9][10] [11][12][13][14][15]

# **Key Toxicological Differences and Mechanisms**

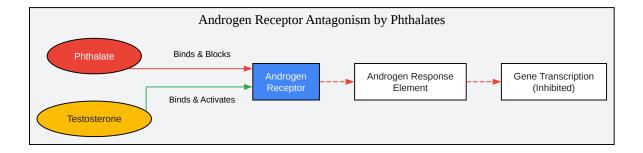
DCHP's toxicological profile is distinct from other phthalates primarily due to its chemical structure, which influences its metabolism and interaction with biological targets.

Metabolism: Like other phthalates, DCHP is hydrolyzed to its monoester, monocyclohexyl phthalate (MCHP), which is considered the primary toxic metabolite.[1][2] However, the rate of this hydrolysis can differ between phthalates and across species, affecting their toxicokinetics and potency.[1]

Endocrine Disruption: Phthalates are well-known endocrine-disrupting chemicals (EDCs). The primary mechanism for many, including DEHP and DBP, is the disruption of fetal testosterone synthesis, leading to developmental abnormalities of the male reproductive tract.[3][16] DCHP also exhibits anti-androgenic activity, as evidenced by decreased anogenital distance in male offspring.[8] The disruption of steroidogenesis often involves the downregulation of key genes and proteins in the testosterone synthesis pathway.

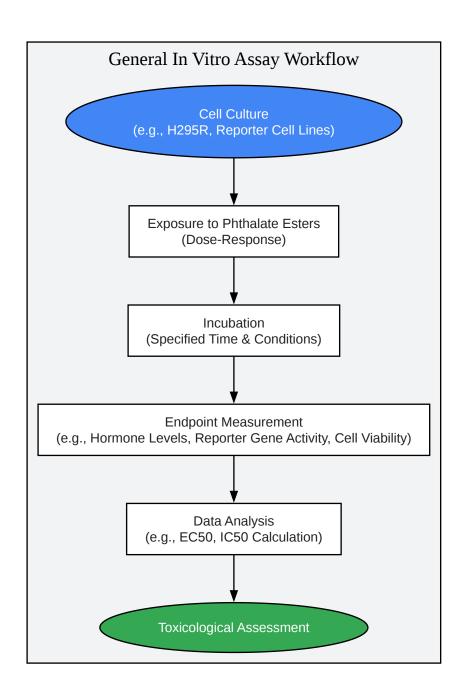












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